molecular formula C18H17FN2O4S B2421595 methyl 4-(4-(dimethylamino)phenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide CAS No. 1357874-53-3

methyl 4-(4-(dimethylamino)phenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2421595
CAS No.: 1357874-53-3
M. Wt: 376.4
InChI Key: QEFOQNWJCXMDLS-UHFFFAOYSA-N
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Description

Methyl 4-(4-(dimethylamino)phenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C18H17FN2O4S and its molecular weight is 376.4. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[4-(dimethylamino)phenyl]-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O4S/c1-20(2)13-5-7-14(8-6-13)21-11-17(18(22)25-3)26(23,24)16-9-4-12(19)10-15(16)21/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFOQNWJCXMDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(4-(dimethylamino)phenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound belongs to the class of benzo[b][1,4]thiazines and features a dimethylamino group, which is known to enhance biological activity through various mechanisms. The presence of a fluorine atom may also influence its pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to this structure have been shown to inhibit key enzymes involved in various metabolic pathways. For instance, derivatives have demonstrated inhibition of tyrosinase, which is crucial for melanin production in melanocytes .
  • Antimicrobial Properties : Some thiazine derivatives exhibit antimicrobial activity against a range of pathogens. The compound may share similar properties, potentially acting against bacterial and fungal infections.
  • Anticancer Potential : Research indicates that certain benzo[b][1,4]thiazine derivatives possess cytotoxic effects on cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest .

Biological Activity Data

A summary table of biological activities related to similar compounds is presented below:

Activity TypeCompound ClassObserved EffectReference
Enzyme InhibitionThiazolidine derivativesTyrosinase inhibition
AntimicrobialVarious thiazine derivativesAntibacterial and antifungal
CytotoxicityBenzo[b][1,4]thiazinesInduction of apoptosis
AntiviralTriazole derivativesInhibition of viral replication

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of thiazine derivatives, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of structurally related compounds showed that compounds with similar thiazine cores exhibited potent activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for some derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with cellular mechanisms involved in tumor growth and proliferation. Research has demonstrated that derivatives of thiazine compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Studies

  • A study investigated the synthesis of thiazine derivatives and their cytotoxic activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that certain derivatives showed promising activity, suggesting that modifications in the thiazine structure could enhance anticancer properties .

Antimicrobial Properties

Methyl 4-(4-(dimethylamino)phenyl)-6-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide has also been explored for its antimicrobial properties. Compounds with similar structural motifs have been reported to exhibit activity against a range of bacterial and fungal pathogens.

Research Findings

  • In vitro studies have shown that certain derivatives possess significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating novel chemical entities. Its unique structure allows chemists to modify functional groups and explore new pharmacological profiles.

Synthetic Applications

  • The compound can be used in the synthesis of hybrid molecules that combine thiazine with other pharmacophores, potentially leading to compounds with enhanced efficacy and reduced side effects .

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application in drug design. Research has focused on elucidating how this compound interacts at the molecular level with biological targets.

Mechanistic Insights

  • Studies utilizing molecular modeling and docking simulations have provided insights into how this compound binds to specific targets within cancer cells. This information is vital for optimizing its structure for better therapeutic outcomes .

Potential in Drug Formulation

The compound's solubility and stability profile makes it a candidate for formulation into various dosage forms. Its incorporation into drug delivery systems could enhance bioavailability and therapeutic effectiveness.

Formulation Research

  • Investigations into the formulation of this compound into nanoparticles or liposomes have shown promise in improving delivery to target tissues while minimizing systemic toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.